molecular formula C22H17BrN2O2 B3737493 N-benzyl-3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyanoacrylamide

N-benzyl-3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyanoacrylamide

Cat. No.: B3737493
M. Wt: 421.3 g/mol
InChI Key: ONFIDLZTMBFRCQ-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyanoacrylamide, also known as BFA-1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BFA-1 belongs to the class of cyanoacrylamides, which have been widely studied for their potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-benzyl-3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyanoacrylamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are critical for cell division, and their disruption can lead to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Apoptosis is a natural mechanism that eliminates damaged or abnormal cells from the body. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in tumor metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyanoacrylamide in lab experiments is its potent anticancer activity. This makes it an attractive candidate for further development as an anticancer agent. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to use in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-benzyl-3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyanoacrylamide. One possible direction is the development of more water-soluble derivatives of this compound, which could improve its effectiveness in certain experimental settings. Another direction is the investigation of the potential synergistic effects of this compound with other anticancer agents. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

N-benzyl-3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyanoacrylamide has been extensively studied for its potential as an anticancer agent. Several studies have demonstrated that this compound exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells.

Properties

IUPAC Name

(Z)-N-benzyl-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O2/c1-15-7-9-19(20(23)11-15)21-10-8-18(27-21)12-17(13-24)22(26)25-14-16-5-3-2-4-6-16/h2-12H,14H2,1H3,(H,25,26)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFIDLZTMBFRCQ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(/C#N)\C(=O)NCC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyanoacrylamide
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